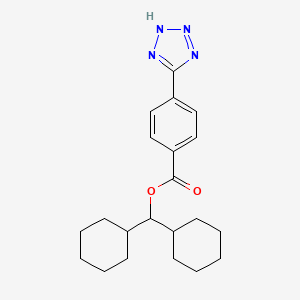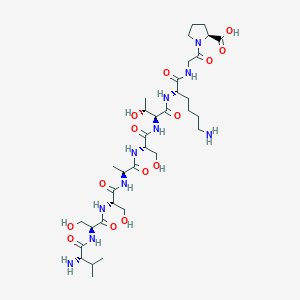
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromobut-1-en-1-yl group attached to the benzopyran core
Vorbereitungsmethoden
The synthesis of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of a benzopyran derivative with a bromobut-1-en-1-yl halide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction Reactions: The double bond in the bromobut-1-en-1-yl group can be reduced to form the corresponding saturated derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biology: Benzopyran derivatives, including 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, have been investigated for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:
3-(1-Chlorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a chlorine atom instead of a bromine atom.
3-(1-Fluorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a fluorine atom instead of a bromine atom.
3-(1-Iodobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobut-1-en-1-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
653597-79-6 |
|---|---|
Molekularformel |
C13H11BrO2 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
3-(1-bromobut-1-enyl)isochromen-1-one |
InChI |
InChI=1S/C13H11BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-8H,2H2,1H3 |
InChI-Schlüssel |
BDQXWVFHZKPQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1=CC2=CC=CC=C2C(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)




![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)

![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)

![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
